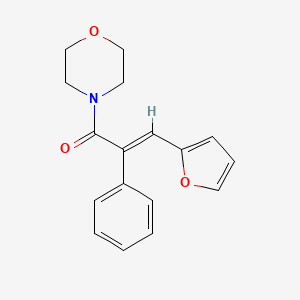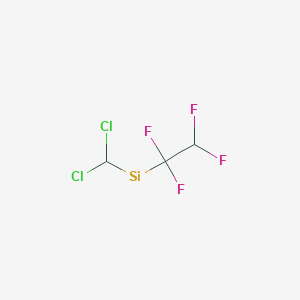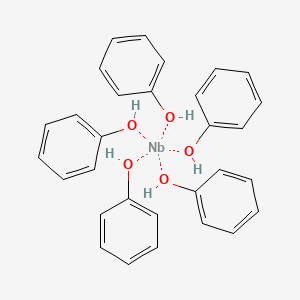
Niobium(v) phenoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niobium(V) phenoxide is a chemical compound that consists of niobium in its +5 oxidation state coordinated with phenoxide ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: Niobium(V) phenoxide can be synthesized through various methods. One common approach involves the reaction of niobium(V) chloride with phenol in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows: [ \text{NbCl}_5 + 5 \text{C}_6\text{H}_5\text{OH} \rightarrow \text{Nb(OPh)}_5 + 5 \text{HCl} ] This reaction is usually carried out in an inert atmosphere to prevent the oxidation of the phenoxide ligands .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Niobium(V) phenoxide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form niobium(V) oxide.
Reduction: It can be reduced to lower oxidation states of niobium.
Substitution: Phenoxide ligands can be substituted with other ligands such as alkoxides or halides.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reactions with alcohols or halides under controlled conditions can lead to ligand exchange.
Major Products:
Oxidation: Niobium(V) oxide (Nb2O5).
Reduction: Lower oxidation state niobium complexes.
Substitution: Niobium complexes with different ligands.
Scientific Research Applications
Niobium(V) phenoxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and metathesis reactions.
Biology: this compound complexes are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including high-performance ceramics and coatings.
Mechanism of Action
The mechanism of action of niobium(V) phenoxide involves its ability to coordinate with various substrates through its phenoxide ligands. This coordination can facilitate catalytic reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Niobium(V) alkoxides: Similar to niobium(V) phenoxide but with alkoxide ligands instead of phenoxide.
Tantalum(V) phenoxide: Tantalum analog of this compound with similar properties and applications.
Vanadium(V) phenoxide: Another transition metal phenoxide complex with distinct reactivity patterns.
Uniqueness: this compound is unique due to its high oxidation state and the stability provided by the phenoxide ligands. This stability allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C30H30NbO5 |
|---|---|
Molecular Weight |
563.5 g/mol |
IUPAC Name |
niobium;phenol |
InChI |
InChI=1S/5C6H6O.Nb/c5*7-6-4-2-1-3-5-6;/h5*1-5,7H; |
InChI Key |
YPKMMYNSZVGZPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.[Nb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-{[2-(4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}benzamide](/img/structure/B13820366.png)

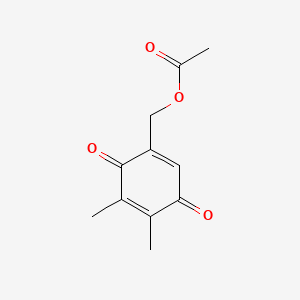

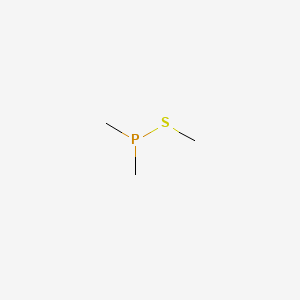

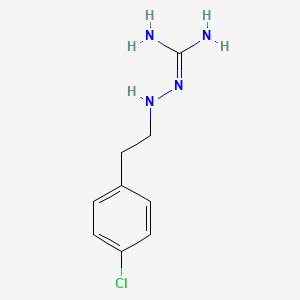
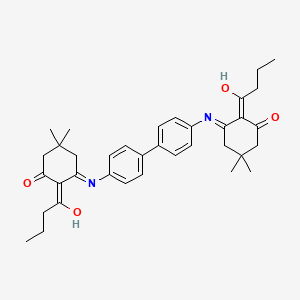

![Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B13820404.png)
![3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid](/img/structure/B13820411.png)
